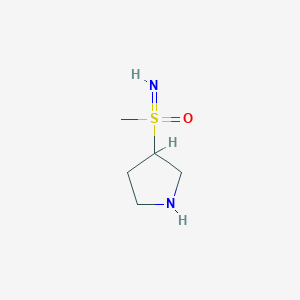
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is a compound that features a unique combination of functional groups, including an imino group, a methyl group, a pyrrolidinyl ring, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing pyrrolidinyl rings is through the 1,3-dipolar cycloaddition of a nitrone with an olefin . This reaction is highly regio- and stereoselective, allowing for the efficient construction of the pyrrolidinyl ring.
Industrial Production Methods
Industrial production of Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the pyrrolidinyl ring can enhance binding affinity through hydrophobic interactions. The lambda6-sulfanone moiety can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in drug discovery.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups, used in the synthesis of bioactive molecules.
Uniqueness
Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12N2OS |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
imino-methyl-oxo-pyrrolidin-3-yl-λ6-sulfane |
InChI |
InChI=1S/C5H12N2OS/c1-9(6,8)5-2-3-7-4-5/h5-7H,2-4H2,1H3 |
InChI Key |
GTLFRWSAPDSICK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
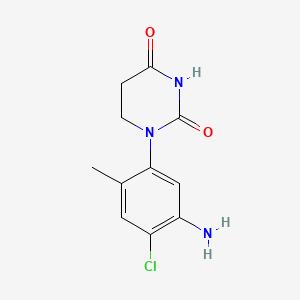

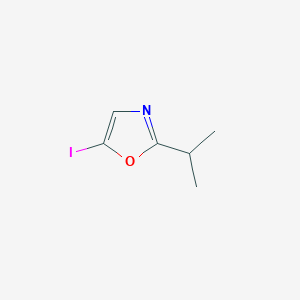
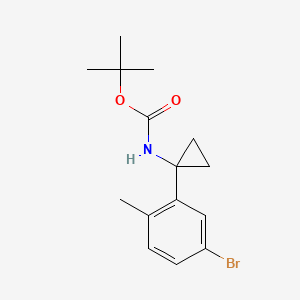
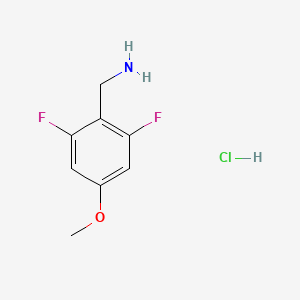
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)


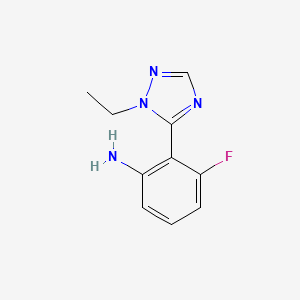
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
